molecular formula C21H19FN2O B12920976 7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-11-4

7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B12920976
CAS No.: 918646-11-4
M. Wt: 334.4 g/mol
InChI Key: AMOMUOIZFCXASQ-UHFFFAOYSA-N
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Description

7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, multiple methyl groups, and a biquinolinone core, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common approach includes the fluorination of a suitable precursor, followed by cyclization and methylation steps. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Key factors such as reaction time, temperature, and reagent concentration are meticulously controlled to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The fluorine atom and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction pathway. For example, oxidation may yield quinolinone derivatives, while reduction can produce dihydroquinoline compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom and biquinolinone core play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine
  • 7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl

Uniqueness

Compared to similar compounds, 7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one stands out due to its unique biquinolinone core and the presence of multiple methyl groups

Properties

CAS No.

918646-11-4

Molecular Formula

C21H19FN2O

Molecular Weight

334.4 g/mol

IUPAC Name

7-fluoro-3,4,4-trimethyl-1-quinolin-3-yl-3H-quinolin-2-one

InChI

InChI=1S/C21H19FN2O/c1-13-20(25)24(16-10-14-6-4-5-7-18(14)23-12-16)19-11-15(22)8-9-17(19)21(13,2)3/h4-13H,1-3H3

InChI Key

AMOMUOIZFCXASQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2=C(C1(C)C)C=CC(=C2)F)C3=CC4=CC=CC=C4N=C3

Origin of Product

United States

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